molecular formula C8H9NO2 B13945302 7-Methylbenzo[d][1,3]dioxol-4-amine

7-Methylbenzo[d][1,3]dioxol-4-amine

Cat. No.: B13945302
M. Wt: 151.16 g/mol
InChI Key: GYRDYVRXDJSGML-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-amine, 7-methyl- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzene ring fused with a dioxole ring and an amine group at the fourth position The addition of a methyl group at the seventh position further distinguishes it from other benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-amine, 7-methyl- typically involves the following steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Amine Group: The amine group can be introduced through nitration followed by reduction. Nitration of the benzodioxole ring yields a nitro derivative, which is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The final step involves the methylation of the benzodioxole ring. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,3-Benzodioxol-4-amine, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-amine, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitro group to an amine is a common reaction, typically achieved using hydrogen gas and a palladium catalyst.

    Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1,3-Benzodioxol-4-amine, 7-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-amine, 7-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Lacks the amine and methyl groups, making it less reactive.

    1,3-Benzodioxol-4-amine: Similar structure but without the methyl group, leading to different chemical properties.

    1,3-Benzodioxol-4-methyl: Lacks the amine group, affecting its biological activity.

Uniqueness

1,3-Benzodioxol-4-amine, 7-methyl- is unique due to the presence of both the amine and methyl groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

7-methyl-1,3-benzodioxol-4-amine

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4,9H2,1H3

InChI Key

GYRDYVRXDJSGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)OCO2

Origin of Product

United States

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